2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Description
This compound is a synthetic α-amino acid derivative characterized by a phenylmethoxycarbonyl (Cbz) group on the methylamino moiety and a 4-phenylmethoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The Cbz group serves as a protective group for the amino functionality, enhancing stability during synthetic processes .
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-26(25(29)31-18-21-10-6-3-7-11-21)23(24(27)28)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15,23H,16-18H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZCRNBTXDHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group of the starting material is protected using a phenylmethoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino compound is then reacted with a suitable reagent to form the propanoic acid backbone.
Introduction of the Phenylmethoxyphenyl Group: The phenylmethoxyphenyl group is introduced through a substitution reaction, typically using a phenylmethoxyphenyl halide and a base.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halides and bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modifications to the Amino-Protective Group
- Compound A: (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (from ) Key Differences: Replaces the methyl(phenylmethoxycarbonyl)amino group with a tert-butoxycarbonyl (BOC) group. This compound was synthesized as an intermediate for proteasome inhibitors, highlighting the role of protective groups in drug design .
- Compound B: 2-[[3-Benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid (from ) Key Differences: Incorporates a benzylsulfanyl group and a 4-hydroxyphenyl substituent. Implications: The thioether (benzylsulfanyl) group may enhance oxidative stability compared to ether linkages.
Analogues with Heterocyclic Modifications
- Compound C: (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid derivatives (from ) Key Differences: Features a thiazole ring linked to the phenyl group. Implications: Thiazole introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing interactions with biological targets like mycobacterial enzymes (MIC50 = 33.3 μg·mL⁻¹ for antimycobacterial activity) .
Analogues with Aromatic Substituent Variations
- Compound D: 3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid (from ) Key Differences: Substitutes the 4-phenylmethoxyphenyl group with a simpler 4-hydroxyphenyl moiety. Implications: The hydroxyl group increases acidity (pKa ~10) compared to the methoxy group (pKa ~14), affecting ionization state under physiological conditions and binding to targets like tyrosine kinases .
- Compound E: 3-(4-Methoxyphenyl)pyrazole (from ) Key Differences: A pyrazole ring replaces the propanoic acid backbone. Implications: Pyrazole’s planar structure and nitrogen atoms enable metal coordination, useful in catalysis or metalloenzyme inhibition. However, the absence of the amino acid backbone limits peptide-based applications .
Table: Comparative Analysis of Key Compounds
Functional and Pharmacokinetic Insights
- Metabolic Stability : The Cbz group is susceptible to enzymatic cleavage by esterases, whereas BOC (Compound A) and thiazole (Compound C) groups offer greater resistance .
- Bioactivity: Thiazole-containing derivatives (Compound C) exhibit pronounced antimycobacterial activity, while hydroxylated analogs (Compound D) may target oxidative stress pathways .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1403766-52-8
- Molecular Weight : 425.47 g/mol
Research indicates that this compound exhibits significant biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its bioavailability and potential efficacy in target tissues.
Pharmacological Effects
Studies have reported several pharmacological effects of this compound:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Specific enzyme targets |
Case Studies
- Case Study on Antitumor Activity :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis.
- Case Study on Anti-inflammatory Effects :
- In vivo studies showed that administration of the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of the compound:
- A study published in Journal of Medicinal Chemistry reported that modifications to the phenyl groups enhanced the potency against specific cancer cell lines.
- Another research article indicated that the compound's structural features contribute to its ability to penetrate cellular membranes effectively, leading to increased intracellular concentrations and enhanced biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
